

In Vivo Efficacy of Celgosivir in AG129 Mice: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated significant antiviral activity against various enveloped viruses, including all four serotypes of the dengue virus (DENV). Its mechanism of action involves the inhibition of host-cell α-glucosidase enzymes in the endoplasmic reticulum, which are essential for the proper folding of viral glycoproteins. This disruption leads to the production of non-infectious viral particles.[1][2] Preclinical studies in the AG129 mouse model, which is deficient in type I and II interferon receptors and highly susceptible to DENV infection, have been pivotal in establishing the in vivo efficacy of **Celgosivir**.[2] These studies have shown that **Celgosivir** treatment can enhance survival, reduce viremia, and modulate the host immune response following a lethal DENV challenge.[1][3]

While promising in preclinical models, the translation of these findings to clinical settings has been challenging, with initial human trials not demonstrating a significant reduction in viral load or fever.[4] This has led to further investigations into optimal dosing regimens.[4] These application notes provide a detailed summary of the quantitative data from key in vivo studies of **Celgosivir** in AG129 mice and comprehensive protocols for replicating these pivotal experiments.

Data Presentation: In Vivo Efficacy of Celgosivir



The following tables summarize the key quantitative outcomes from studies evaluating **Celgosivir** in DENV-infected AG129 mice.

Table 1: Survival Rates in AG129 Mice with Lethal Dengue Virus Infection

| DENV Strain | Celgosivir Dose & Schedule | Treatment Start Time | Survival Rate (%) | Reference |
|---------------------------------|--|--------------------------------------|----------------------|-----------|
| DENV-2 (S221, mouse-adapted) | 50 mg/kg, twice daily (BID) for 5 days | Day 0 (concurrent with infection) | 100 | [3][5] |
| DENV-2 (S221, mouse-adapted) | 25 mg/kg, twice daily (BID) for 5 days | Day 0 | 100 | [3] |
| DENV-2 (S221, mouse-adapted) | 10 mg/kg, twice daily (BID) for 5 days | Day 0 | 60 | [3] |
| DENV-2 (S221, mouse-adapted) | 100 mg/kg, once daily (SID) for 5 days | Day 0 | 20 | [3] |
| DENV-2 (S221, mouse-adapted) | 50 mg/kg, twice daily (BID) for 5 days | 48 hours post- infection | 80 | [3] |
| DENV-2 (lethal challenge) | 50 mg/kg, twice daily (BID) | Not specified | Enhanced survival | [1] |

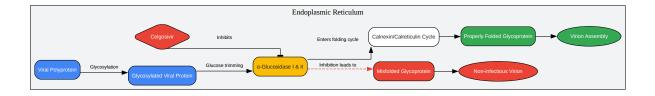
Table 2: Viremia Reduction in DENV-Infected AG129 Mice



| DENV Strain | Celgosivir Dose & Schedule | Measurement Time Point | Viremia Reduction | Reference |
|---------------------------------|--|---------------------------|-----------------------|-----------|
| DENV-2 (S221, mouse-adapted) | 50 mg/kg, twice daily (BID) | Peak viremia | Significant reduction | [1] |
| DENV-1 (clinical isolate) | Four-times daily treatment | Peak viremia | Significant reduction | [4] |
| DENV-2 (clinical isolate) | Four-times daily treatment | Peak viremia | Significant reduction | [4] |
| DENV-1 (clinical isolate) | Twice daily, started on day 3 post-infection | Not specified | No benefit | [4] |
| DENV-2 (clinical isolate) | Twice daily, started on day 3 post-infection | Not specified | No benefit | [4] |

Signaling Pathway and Experimental Workflow Celgosivir's Mechanism of Action

Celgosivir acts on the host's protein glycosylation pathway in the endoplasmic reticulum. The following diagram illustrates its mechanism of action.







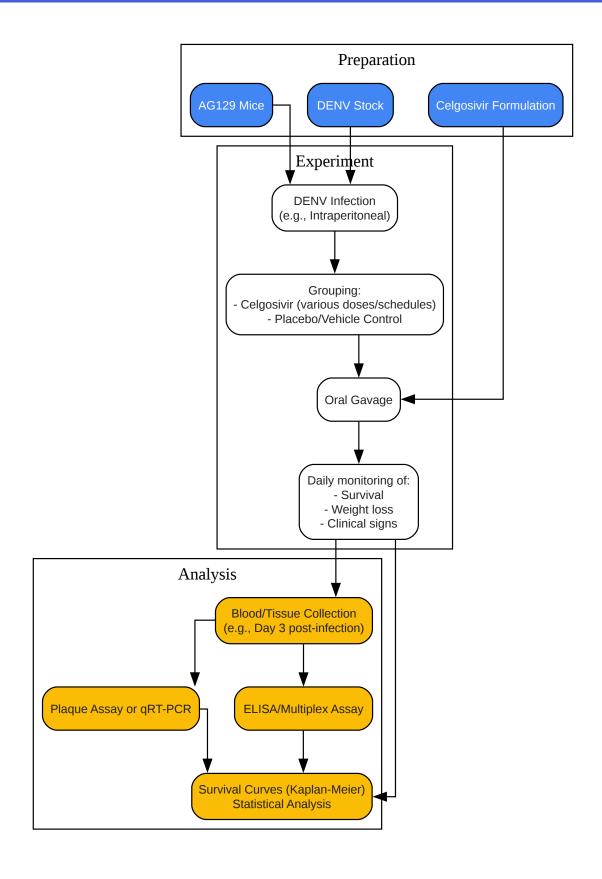
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Caption: Mechanism of action of **Celgosivir** in the endoplasmic reticulum.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for assessing the efficacy of **Celgosivir** in the AG129 mouse model of dengue virus infection.





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Caption: Experimental workflow for **Celgosivir** efficacy testing in AG129 mice.



Experimental Protocols Animal Model and Virus

- Animal Model: AG129 mice (deficient in both type I and II interferon receptors) are typically used.[2] These mice are highly susceptible to DENV infection. Mice are usually 6-8 weeks old at the time of infection.
- Virus Strains:
 - Mouse-adapted DENV-2 (S221): This strain is known to cause a lethal infection in AG129 mice.[3]
 - Clinical Isolates (DENV-1 and DENV-2): To better mimic human infections, recent studies have utilized clinical isolates.
- · Virus Propagation and Tittering:
 - Propagate DENV in C6/36 (Aedes albopictus) or Vero cells.
 - Harvest the virus-containing supernatant when cytopathic effects are observed.
 - Clarify the supernatant by centrifugation.
 - Determine the virus titer using a standard plaque assay on BHK-21 or Vero cells. The titer is expressed as plaque-forming units per milliliter (PFU/mL).

Celgosivir Formulation and Administration

- Formulation: Celgosivir is typically dissolved in sterile phosphate-buffered saline (PBS) or another appropriate vehicle.
- Administration:
 - Administer Celgosivir orally via gavage.
 - The volume of administration is typically 100-200 μL per mouse.



Dosage and schedule are critical variables. Effective regimens in AG129 mice include 25 50 mg/kg administered twice daily (BID) or a four-times-daily (QID) regimen.[3][4]

In Vivo Efficacy Study: Lethal Challenge Model

- Infection:
 - Infect AG129 mice intraperitoneally (i.p.) with a lethal dose of DENV (e.g., 10⁵ 10⁷
 PFU of a mouse-adapted strain).
- Treatment:
 - Initiate Celgosivir treatment at a predetermined time point (e.g., concurrently with infection or at various time points post-infection).
 - Administer the drug according to the chosen dose and schedule for a specified duration (e.g., 5-7 days).
 - Include a control group that receives the vehicle alone.
- Monitoring and Endpoints:
 - Monitor the mice daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy, paralysis).
 - The primary endpoint is survival, which is typically monitored for 21-30 days post-infection.
 - For viremia studies, collect blood samples (e.g., via retro-orbital or tail bleed) at various time points post-infection (e.g., day 3 for peak viremia).
- Viremia Quantification:
 - Isolate serum from blood samples.
 - Quantify viral RNA using quantitative real-time PCR (qRT-PCR).
 - Alternatively, determine the infectious virus titer using a plaque assay.
- Cytokine Analysis:



 Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or multiplex bead assays to assess the host immune response.[1]

Data Analysis

- Survival Data: Analyze survival data using Kaplan-Meier survival curves and compare groups using the log-rank test.
- Viremia and Cytokine Data: Compare the mean viral loads and cytokine levels between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A pvalue of <0.05 is typically considered statistically significant.

Conclusion

The AG129 mouse model has been instrumental in demonstrating the in vivo antiviral efficacy of **Celgosivir** against dengue virus. The data consistently show that appropriate dosing and scheduling of **Celgosivir** can significantly improve survival and reduce viral loads in this preclinical model. These application notes and protocols provide a framework for researchers to design and execute robust in vivo studies to further evaluate **Celgosivir** and other antiviral candidates. The discrepancy between the promising preclinical results and the initial clinical trial outcomes highlights the importance of continued research into optimizing therapeutic regimens for dengue fever.[4]

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References

- 1. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial -







PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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